molecular formula C24H20BrN3O3 B11381133 4-(4-bromophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-bromophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11381133
M. Wt: 478.3 g/mol
InChI Key: FZCGNTQRAHHRKC-UHFFFAOYSA-N
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Description

4-(4-BROMOPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a furan ring, and a pyrrolo[3,4-c]pyrazol core

Preparation Methods

The synthesis of 4-(4-BROMOPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.

    Synthesis of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Coupling reactions: The bromophenyl and furan intermediates are coupled with other reactants to form the pyrrolo[3,4-c]pyrazol core.

    Final assembly:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

4-(4-BROMOPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Scientific Research Applications

4-(4-BROMOPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Biological Research: It may be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(4-BROMOPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can be compared with similar compounds such as:

    4-(4-BROMOPHENYL)-5-[(THIOPHEN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: This compound has a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.

    4-(4-CHLOROPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: The presence of a chlorine atom instead of a bromine atom can affect the compound’s reactivity and interactions with other molecules.

    4-(4-BROMOPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-THIONE:

These comparisons highlight the uniqueness of 4-(4-BROMOPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE and its potential for various scientific and industrial applications.

Properties

Molecular Formula

C24H20BrN3O3

Molecular Weight

478.3 g/mol

IUPAC Name

4-(4-bromophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H20BrN3O3/c1-13-10-14(2)19(18(29)11-13)21-20-22(27-26-21)24(30)28(12-17-4-3-9-31-17)23(20)15-5-7-16(25)8-6-15/h3-11,23,29H,12H2,1-2H3,(H,26,27)

InChI Key

FZCGNTQRAHHRKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)Br)C

Origin of Product

United States

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